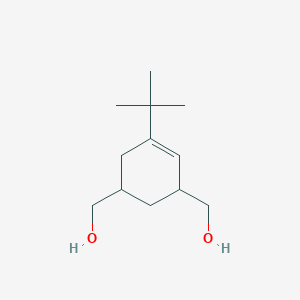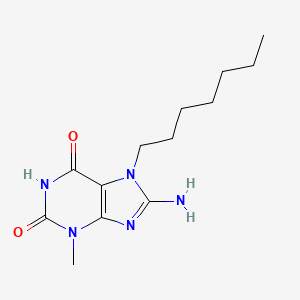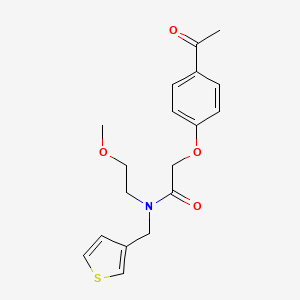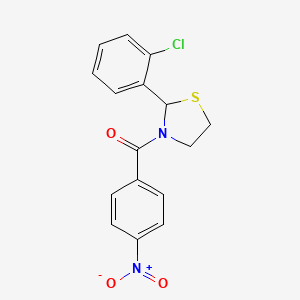![molecular formula C18H26N2O3S B4994973 N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994973.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a sulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method involves the reaction of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzenesulfonamides with 2-bromoethyl acetate, followed by hydrolysis in an alkaline medium to yield the desired product . The reaction conditions often include the use of solvents such as methylene chloride and purification through chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for cyclization reactions , and alkaline media for hydrolysis . The conditions often involve controlled temperatures and the use of solvents like methylene chloride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with molecular bromine can lead to the formation of cyclization products with specific stereochemistry .
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The pathways involved may include those related to cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- N-[2-(cycloalk-1-en-1-yl)-6-methylphenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamides
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of a cyclohexene ring, a sulfonyl group, and a glycinamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-15-8-10-17(11-9-15)24(22,23)20(2)14-18(21)19-13-12-16-6-4-3-5-7-16/h6,8-11H,3-5,7,12-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWKJOBPYNPKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B4994892.png)

![3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4994904.png)
![2-(2-Chlorophenoxy)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B4994910.png)
![N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4994916.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)


![N-[[4-(dimethylamino)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4994959.png)

![1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine](/img/structure/B4994967.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)
![N-propyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4994990.png)
